1-Pyrenylmethyl methacrylate

Übersicht

Beschreibung

1-Pyrenylmethyl methacrylate is a fluorescent methacrylate monomer . It is used for synthesizing poly methyl methacrylate (PMMA) based optical and fluorescent temperature sensors . These polymeric sensors exhibit reverse solubility transition wherein the polymer is insoluble at low temperatures and soluble at higher temperatures .

Synthesis Analysis

The synthesis of 1-Pyrenylmethyl methacrylate involves complexing a VI-co-PyMMA copolymer with 1-chlorobutane and FeCl3 in succession . The complexed FeCl3, which predominantly exists as the FeCl4- anion, endows the resultant material with superparamagnetism .

Molecular Structure Analysis

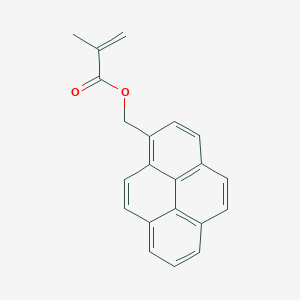

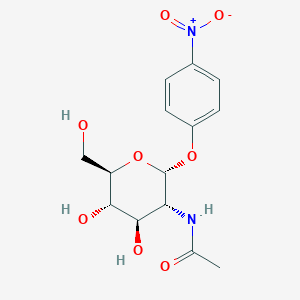

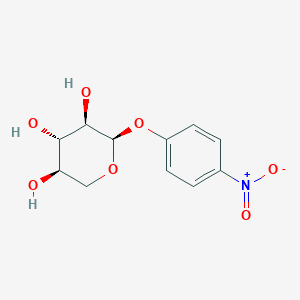

The empirical formula of 1-Pyrenylmethyl methacrylate is C21H16O2 . Its molecular weight is 300.35 .

Physical And Chemical Properties Analysis

1-Pyrenylmethyl methacrylate is a powder form substance . It has a melting point of 100-105 °C . It should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Poly Methyl Methacrylate (PMMA) Based Optical Sensors

1-Pyrenylmethyl methacrylate is used for synthesizing poly methyl methacrylate (PMMA) based optical sensors . These sensors are designed to respond to changes in their local environment, making them useful in various fields such as environmental monitoring and industrial process control .

Fluorescent Temperature Sensors

This compound is also used in the creation of fluorescent temperature sensors . These sensors exhibit a reverse solubility transition, where the polymer is insoluble at low temperatures and soluble at higher temperatures . This unique property allows these sensors to accurately measure temperature changes in a variety of applications .

Biosensors

The unique properties of 1-Pyrenylmethyl methacrylate make it suitable for use in biosensors . These devices can detect and measure biological substances such as enzymes, antibodies, or nucleic acids, providing valuable information for medical diagnostics and research .

Drug Delivery Systems

The temperature-responsive properties of polymers synthesized with 1-Pyrenylmethyl methacrylate can be utilized in drug delivery systems . These systems can release drugs at specific temperatures, allowing for targeted and controlled drug delivery .

Logical Gates

Polymers synthesized with 1-Pyrenylmethyl methacrylate can be used to create logical gates . These devices can perform basic logical functions, which are fundamental to digital circuits and computing .

Optical Sensing Applications

1-Pyrenylmethyl methacrylate is used in optical sensing applications . The compound’s fluorescent properties make it useful for detecting and measuring various physical and chemical parameters .

Synthesis of Diblock Copolymers

1-Pyrenylmethyl methacrylate is used in the synthesis of diblock copolymers . These materials have a wide range of applications, including the creation of nanoscale morphologies such as lamellar, cylindrical, spherical, vesicular, and microporous structures .

Chemosensors for Trace Detection of Explosives

Research has shown that diblock copolymers synthesized with 1-Pyrenylmethyl methacrylate can be used as chemosensors for trace detection of explosives such as trinitrotoluene (TNT) . This application is particularly relevant in security and defense sectors .

Wirkmechanismus

Target of Action

1-Pyrenylmethyl methacrylate is a fluorescent methacrylate monomer . Its primary targets are the components involved in the synthesis of poly methyl methacrylate (PMMA) based optical and fluorescent temperature sensors .

Mode of Action

The compound interacts with its targets by integrating into the polymer matrix during the synthesis of PMMA-based sensors . This results in the creation of sensors that exhibit reverse solubility transition, where the polymer is insoluble at low temperatures and soluble at higher temperatures .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of pmma-based optical and fluorescent temperature sensors .

Result of Action

The integration of 1-Pyrenylmethyl methacrylate into the polymer matrix results in the creation of temperature-sensitive sensors . These sensors are used in various applications, including biosensors, drug delivery systems, logical gates, and optical sensing applications .

Action Environment

The action, efficacy, and stability of 1-Pyrenylmethyl methacrylate are influenced by environmental factors such as temperature . For instance, the solubility of the resulting PMMA-based sensors changes with temperature, being insoluble at low temperatures and soluble at higher temperatures .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

pyren-1-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c1-13(2)21(22)23-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQDPCFXOBQDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395683 | |

| Record name | 1-PYRENYLMETHYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrenylmethyl methacrylate | |

CAS RN |

86112-79-0 | |

| Record name | 1-PYRENYLMETHYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86112-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-pyrenylmethyl methacrylate contribute to the study of polymer properties?

A1: 1-Pyrenylmethyl methacrylate's value lies in its fluorescent pyrene group. When incorporated into a polymer, this group acts as a molecular probe, sensitive to its surrounding environment. For instance, the ratio of intensities of specific peaks in its fluorescence spectrum (I1/I3) can reveal the polarity of the polymer matrix []. Furthermore, changes in fluorescence intensity with temperature can be used to pinpoint the glass transition temperature (Tg) of polymers, even in nanoscale thin films [].

Q2: What unique properties does 1-Pyrenylmethyl methacrylate bring to polymer materials?

A2: Besides its fluorescence, 1-Pyrenylmethyl methacrylate can be used to introduce various functionalities into polymers. For example, researchers have created a copolymer of 1-Pyrenylmethyl methacrylate and N-vinylimidazole that, when complexed with iron chloride, exhibits both fluorescence and superparamagnetism []. This dual functionality opens up possibilities for applications in areas like biotechnology.

Q3: Can you elaborate on the applications of 1-Pyrenylmethyl methacrylate in understanding polymer morphology?

A3: Researchers utilize the fluorescence properties of 1-Pyrenylmethyl methacrylate to visualize and study the morphology of phase-separated polymer blends [, ]. By incorporating it into one of the polymers in a blend, the distribution of this polymer can be tracked using fluorescence microscopy. This method provides valuable insights into the phase separation process and the resulting morphology.

Q4: Are there any studies on the impact of 1-Pyrenylmethyl methacrylate's structure on its function in polymers?

A4: Yes, researchers have explored the influence of the linker length between the pyrene group and the methacrylate backbone. By comparing 1-pyrenylmethyl methacrylate with 1-pyrenylbutyl methacrylate, they found that the linker length impacts the pyrene group's sensitivity to its surroundings. This sensitivity is reflected in the fluorescence behavior and provides additional control over the probe's functionality within the polymer matrix [].

Q5: Has 1-Pyrenylmethyl methacrylate been utilized in studying charge transfer processes in polymers?

A5: Absolutely. Researchers have employed 1-Pyrenylmethyl methacrylate to create electron transfer sensitizers within polymers. By copolymerizing it with monomers containing charged groups, they can control the charge environment around the pyrene moiety []. This control is crucial for studying photoinduced electron transfer processes at polymer interfaces, which have implications for applications like solar energy conversion.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)